Potassium styryltrifluoroborate
Description
Significance of Organoboron Reagents in Contemporary Organic Synthesis
Organoboron reagents have become indispensable tools in modern organic synthesis due to their unique combination of stability, reactivity, and functional group tolerance. nih.gov The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, prominently features organoboron compounds. nih.gov These reagents are generally less toxic than many other organometallic counterparts, and their byproducts are often inorganic salts that are easily removed from reaction mixtures. nih.gov
Initially, the primary organoboron reagents used were boronic acids and their esters. While highly effective, these compounds can be prone to decomposition and may require specific handling and storage conditions. This created a need for more robust and user-friendly alternatives, leading to the exploration of other classes of organoboron compounds.
Evolution of Potassium Organotrifluoroborates as Versatile Synthons in Chemical Transformations
Potassium organotrifluoroborates have risen to prominence as a superior class of organoboron reagents for several key reasons. bldpharm.com They are typically crystalline solids that are remarkably stable to both air and moisture, allowing for long-term storage without significant degradation. upenn.edusigmaaldrich.com This stability is a significant advantage over the often-sensitive boronic acids. sigmaaldrich.com
The synthesis of potassium organotrifluoroborates is generally straightforward. A common method involves the reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF2), leading to the formation of the trifluoroborate salt. wikipedia.org Other synthetic routes include the hydroboration of alkenes or alkynes followed by treatment with KHF2, or through lithium-halogen exchange and subsequent boronation. bldpharm.com
A key feature of organotrifluoroborates is their tetracoordinate nature, which renders the carbon-boron bond less susceptible to cleavage by common reagents. upenn.edu This stability allows for the functionalization of other parts of the molecule while leaving the trifluoroborate moiety intact for subsequent transformations. bldpharm.comupenn.edu This "masked" reactivity makes them highly valuable in multi-step synthetic sequences. researchgate.net
The application of potassium organotrifluoroborates in transition metal-catalyzed reactions, particularly Suzuki-Miyaura cross-coupling, has been extensively developed. bldpharm.comsigmaaldrich.com They have proven to be effective nucleophiles in these reactions, coupling with a wide variety of organic electrophiles. sigmaaldrich.com The mechanism often involves the in-situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then participates in the catalytic cycle. wikipedia.org
Overview of Research Trajectories for Potassium Styryltrifluoroborate
This compound, a member of the alkenyltrifluoroborate family, has garnered significant attention due to its utility in synthesizing styrenyl motifs, which are prevalent in many biologically active molecules and functional materials.
Current research on this compound is focused on several key areas:
Expansion of Cross-Coupling Reactions: While its use in Suzuki-Miyaura reactions is well-established, researchers are continuously exploring its application with a broader range of coupling partners and under milder reaction conditions. sigmaaldrich.comresearchgate.net This includes couplings with challenging substrates and the development of more efficient catalytic systems. researchgate.net
Metal-Free Transformations: A growing area of interest is the development of metal-free reactions involving this compound. For instance, it has been used in metal-free chlorodeboronation reactions. sigmaaldrich.comchemdad.com
Novel Synthetic Applications: Researchers are actively investigating new synthetic transformations where this compound can serve as a key building block. This includes its use in the preparation of aryl ketones and Weinreb amides through various catalytic processes. sigmaaldrich.comchemdad.com
Total Synthesis of Natural Products: The stability and predictable reactivity of this compound make it an attractive reagent in the total synthesis of complex natural products. One notable example is its use in the enantioselective total synthesis of naseseazines A and B. sigmaaldrich.comchemdad.com
The ongoing exploration of this compound's reactivity and applications continues to solidify its position as a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists.
Properties
IUPAC Name |
potassium;trifluoro(2-phenylethenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAUTDEFRJJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Potassium Styryltrifluoroborate and Derivatives
Preparation from Styrylboronic Acids
The most common and direct method for preparing potassium styryltrifluoroborate is the reaction of the corresponding styrylboronic acid with a fluorinating agent. This process is favored for its operational simplicity and the high stability of the resulting product compared to its boronic acid precursor. researchgate.netnih.gov Organotrifluoroborate salts are typically crystalline solids that are stable in the presence of air and moisture, which simplifies their isolation and handling. nih.govnih.gov
The conversion of styrylboronic acids to this compound is a robust reaction, but its efficiency can be influenced by several factors. The general procedure involves dissolving the boronic acid in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, and treating it with a solution of potassium hydrogen difluoride (KHF₂). organic-chemistry.orgresearchgate.net The reaction is typically stirred at room temperature until precipitation of the trifluoroborate salt is complete.
Optimization efforts focus on solvent choice, stoichiometry of the fluorinating agent, and purification methods to maximize yield and purity. While the reaction is generally high-yielding, the specific conditions can be fine-tuned. For instance, the hydrolysis of the trifluoroborate back to the boronic acid under certain conditions, a crucial aspect for its use in cross-coupling reactions, is influenced by pH and solvent systems like THF/water. acs.org This highlights the importance of controlling the reaction environment during synthesis to prevent premature degradation and ensure high recovery of the stable salt.
Table 1: Illustrative Reaction Conditions for Trifluoroborate Synthesis from Boronic Esters/Acids
| Starting Material | Fluorinating Agent | Solvent | Conditions | Product | Yield | Reference |
| Aryl/Vinyl Pinacol (B44631) Boronic Ester | KHF₂ | MeOH/H₂O | Room Temp | Potassium Aryl/Vinyl Trifluoroborate | High | researchgate.net |
| Styrylboronic Acid | KHF₂ | Methanol | Room Temp | This compound | Good to Excellent | orgsyn.org |
| (Trifluoromethyl)trimethylsilane | KF / B(OMe)₃ then aq. HF | THF / H₂O | 0°C to RT | Potassium (Trifluoromethyl)trifluoroborate | 85% | researchgate.net |
Potassium hydrogen difluoride (KHF₂) is the key reagent in the transformation of organoboronic acids and their esters into the corresponding potassium organotrifluoroborates. researchgate.netorganic-chemistry.org It serves as an inexpensive and convenient source of fluoride (B91410) ions. df-chemicals.com The reaction involves the displacement of the two hydroxyl groups of the boronic acid (or the pinacol group from a boronic ester) by three fluoride ions from KHF₂. organic-chemistry.orgresearchgate.net
The mechanism proceeds through the formation of a tetracoordinate borate (B1201080) species. The Lewis acidic tricoordinate boron atom of the styrylboronic acid readily interacts with the fluoride ions. The bifluoride ion (HF₂⁻) acts as the active fluorinating species, delivering fluoride to the boron center. df-chemicals.com This conversion results in the formation of the thermodynamically stable, tetracoordinate [R-BF₃]⁻K⁺ salt, which typically precipitates from the reaction mixture as a stable, crystalline solid. nih.govresearchgate.net The use of KHF₂ is a cornerstone of organotrifluoroborate synthesis due to its effectiveness, low cost, and the exceptional stability it imparts to the final product. researchgate.net
Alternative Synthetic Routes to Styryl Trifluoroborates
While the use of styrylboronic acids is prevalent, researchers have explored other synthetic avenues to access styryl trifluoroborates, often to overcome substrate limitations or to explore different stereochemical pathways.
An alternative strategy for the synthesis of styryl trifluoroborates involves a transmetalation reaction starting from vinylic tellurides. beilstein-journals.orgresearchgate.net This method typically begins with the treatment of a Z-vinylic telluride with n-butyllithium (nBuLi) at low temperatures. This step generates a vinyllithium (B1195746) intermediate, which is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester in situ. Subsequent treatment with an aqueous solution of KHF₂ yields the potassium vinyltrifluoroborate salt. beilstein-journals.orgresearchgate.net
A significant finding in this area is the observed isomerization of the double bond during the process. researchgate.net When starting with Z-vinylic tellurides, the reaction unexpectedly leads to the formation of the E-vinyltrifluoroborate salt. Mechanistic studies suggest that this stereoinversion is promoted by radical species formed during the reaction. researchgate.net Despite this isomerization, the method provides a viable, albeit lower-yielding, route to specific isomers that might be otherwise difficult to access.
Table 2: Synthesis of (E)-Potassium Styryltrifluoroborate from a Z-Vinylic Telluride
| Starting Material | Reagents | Product | Yield | Reference |
| Z-Styryl Telluride | 1. nBuLi, -70°C to -20°C2. B(OiPr)₃3. KHF₂ | (E)-Potassium Styryltrifluoroborate | 61% | beilstein-journals.org |
Research into the synthesis of organotrifluoroborates extends to a wide variety of structurally related analogues, demonstrating the versatility of this functional group. Exploratory work has led to methods for preparing highly functionalized vinyl and styryl trifluoroborates. For example, methods have been developed for synthesizing α-trifluoromethylated alkylborons, which can be converted to their stable trifluoroborate salts. nih.gov Although these are alkyl rather than styryl derivatives, the underlying principle of stabilizing reactive species as trifluoroborates is a common theme.
Furthermore, the synthesis of potassium acyltrifluoroborates (KATs), which are structurally related to styryl trifluoroborates by the nature of their sp² carbon-boron bond, has been achieved through various means, including palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Functionalized organotrifluoroborates, such as those containing azide (B81097) groups, have been prepared via nucleophilic substitution on halomethyltrifluoroborates, which can then undergo further reactions like "click chemistry" to generate complex triazole-containing structures. nih.gov These diverse synthetic strategies underscore the broad efforts to expand the library of available trifluoroborate building blocks for applications in organic synthesis.
Reactivity Profiles and Mechanistic Investigations of Potassium Styryltrifluoroborate
Transition Metal-Catalyzed Cross-Coupling Reactions
Potassium styryltrifluoroborate is a prominent coupling partner in a variety of transition metal-catalyzed reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed processes, which offer a powerful toolkit for the synthesis of complex organic molecules.
Palladium-Catalyzed Transformations
Palladium catalysts are highly effective in activating the carbon-boron bond of this compound, facilitating its reaction with a wide range of electrophiles. These transformations are central to the construction of styrenic frameworks, which are prevalent in pharmaceuticals, natural products, and materials science.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound serves as an excellent nucleophilic partner. It readily couples with various aryl and heteroaryl electrophiles. For instance, the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate, a closely related compound, with aryl electrophiles can be achieved using a catalyst system of PdCl2 and PPh3 with Cs2CO3 as the base, accommodating a variety of functional groups. nih.govorganic-chemistry.orgcapes.gov.br This methodology has been extended to this compound for the synthesis of substituted styrenes.
The reaction conditions are typically mild, and the tolerance for diverse functional groups is a significant advantage. Research has demonstrated the successful coupling of this compound derivatives with aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates
| Entry | Aryl Halide | Organotrifluoroborate | Catalyst System | Base | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl2 (2 mol%), PPh3 (6 mol%) | Cs2CO3 | 79 |
| 2 | 2-Chloroanisole | Potassium β-trifluoroborato amide | Pd(OAc)2 (5 mol%), RuPhos (10 mol%) | K2CO3 | Good to Very Good |
| 3 | Various Aryl Chlorides | Potassium β-trifluoroborato amides | Pd(OAc)2, RuPhos | K2CO3 | Good to Very Good |
This table presents illustrative data from studies on vinyl and β-amido trifluoroborates, which are structurally related to styryltrifluoroborates and demonstrate the general utility of this class of reagents in Suzuki-Miyaura couplings. nih.govnih.gov
An innovative application of this compound is in the palladium-catalyzed synthesis of styryl esters through a novel cross-coupling reaction with carboxylic acids. This method provides a direct route to these valuable compounds, which are otherwise accessed through multi-step sequences. scirp.org The reaction is effectively catalyzed by Pd(OAc)2 under microwave irradiation, leading to moderate to good yields of the desired styryl esters. scirp.org
The mechanism of this C-O bond-forming reaction is proposed to involve a unique palladium-inserted hydridopalladium species, represented as RCOOPdH. scirp.org The proposed catalytic cycle commences with the formation of this key intermediate from the reaction of a carboxylic acid with a Pd(0) species. This RCOOPdH intermediate then engages in a cross-coupling reaction with this compound.
The cycle is thought to proceed as follows:
Oxidative Addition: A Pd(0) catalyst reacts with the carboxylic acid (RCOOH) to form the hydridopalladium carboxylate intermediate, [RCOOPdH].
Transmetalation: The this compound transfers its styryl group to the palladium center, displacing the hydride and forming a styrylpalladium carboxylate species.
Reductive Elimination: This intermediate undergoes reductive elimination to furnish the final styryl ester product and regenerate the Pd(0) catalyst, thus closing the catalytic loop.
This pathway represents a departure from traditional cross-coupling mechanisms and highlights the novel reactivity that can be accessed with this compound. scirp.org
The formation of C-N bonds via the styrylation of amides is a significant transformation, yielding enamides that are important structural motifs in a wide array of biologically active compounds and industrial chemicals. scirp.org A novel method has been developed for the cross-coupling of potassium styryltrifluoroborates with amides, expanding the scope of C-N bond-forming reactions. scirp.orgresearchgate.net
A highly effective approach for amide styrylation involves a dual catalyst system composed of a palladium complex and a copper salt, such as PdCl2(dtbpf) and CuI. scirp.orgresearchgate.net This system operates under microwave irradiation and facilitates the coupling of potassium styryltrifluoroborates with amides to produce enamides in high yields (85-92%). scirp.org
The proposed mechanism for this dual catalytic process involves two distinct activation steps:
N-H Activation: The copper catalyst is believed to activate the N-H bond of the amide, forming a copper-amide species.
C-B Activation: Concurrently, the palladium catalyst activates the C-BF3K bond of the this compound to generate a styryl-palladium species.
Transmetalation and Reductive Elimination: The copper-amide species then transfers the amide group to the styryl-palladium intermediate. The resulting palladium complex undergoes reductive elimination to yield the enamide product and regenerate the active palladium and copper catalysts. scirp.org
This dual catalytic strategy provides an efficient pathway for the construction of C-N bonds, demonstrating the versatility of this compound in complex chemical transformations. scirp.orgresearchgate.net
Table 2: Dual Catalyst System for Amide Styrylation
| Styryltrifluoroborate | Amide | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Various amides | PdCl2(dtbpf), CuI | K2CO3 | 1,4-Dioxane (B91453) | 85-92 |
| Potassium 4-fluorostyryltrifluoroborate | Various amides | PdCl2(dtbpf), CuI | K2CO3 | 1,4-Dioxane | 85-92 |
Data is based on a study employing a Pd/Cu dual catalyst system for the synthesis of various enamides. scirp.org
Carbon-Nitrogen Bond Formation: Amide Styrylation
Investigation of Reaction Intermediates in Amide Styrylation
The cross-coupling of potassium styryltrifluoroborates with amides, a process known as amide styrylation, provides a direct route to enamides, which are important structural motifs in pharmaceuticals and agrochemicals. Research into this transformation has led to the development of a dual copper-palladium catalyst system to facilitate the reaction under microwave irradiation. researchgate.netorganic-chemistry.org
A proposed mechanism for this dual-catalyzed reaction suggests a synergistic interaction between the two metal catalysts. scirp.orgscirp.orgresearchgate.net The process is thought to initiate with the separate activation of the two coupling partners. The N-H bond of the amide is activated by the copper(I) iodide catalyst to form a copper-amide species. Concurrently, the C–BF₃K bond of the this compound is activated by the palladium complex, specifically [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dᵗbpf)), to generate a styryl-palladium species. scirp.orgscirp.org
These two activated intermediates then engage in a cross-coupling event, leading to the formation of the C-N bond and yielding the final enamide product. The reaction is typically carried out in a solvent such as 1,4-dioxane with a base like potassium carbonate, and microwave heating accelerates the process, allowing for completion within 30 minutes and yielding products in high yields (85-92%). organic-chemistry.orgresearchgate.netresearchgate.net The use of the PdCl₂(dᵗbpf) complex is noted for its effectiveness, attributed to the large P-Pd-P bite angle which enhances its catalytic activity in C-N bond formation with organotrifluoroborates. scirp.org
| Catalyst System | Base | Solvent | Conditions | Product Yield | Reference |
| PdCl₂(dᵗbpf) / CuI | K₂CO₃ | 1,4-Dioxane | 120°C, 30 min, Microwave | 85-92% | organic-chemistry.orgresearchgate.net |
Interactive Data Table: Conditions for Dual-Catalyst Amide Styrylation.
Carbon-Halogen Bond Formation: Metal-Free Chlorodeboronation Reactions
This compound can be converted to its corresponding styryl chloride through a metal-free chlorodeboronation reaction. This transformation provides a valuable method for synthesizing vinyl chlorides, which are important intermediates in organic synthesis. A mild and efficient method utilizes trichloroisocyanuric acid (TCICA) as the chlorinating agent. nih.govacs.orgnih.gov
The reaction proceeds by treating the organotrifluoroborate with TCICA in a mixture of ethyl acetate (B1210297) and water at room temperature. nih.gov This method is notable for its operational simplicity and its avoidance of transition metal catalysts, which can be problematic in terms of cost and product contamination. nih.govorganic-chemistry.org The reaction is generally rapid; for potassium (E)-styryltrifluoroborate, the transformation to (E)-(2-chlorovinyl)benzene is complete in 40 minutes, affording the product in 85% yield. nih.gov
The scope of this metal-free chlorodeboronation is broad, tolerating a variety of functional groups and extending to aryl, heteroaryl, alkyl, and alkynyl trifluoroborates. nih.govacs.org While the precise mechanism remains under investigation, it is suggested to proceed via an electrophilic substitution pathway. organic-chemistry.org The reaction's utility is enhanced by the stability of the organotrifluoroborate starting materials compared to boronic acids, which are more susceptible to side reactions like protodeboronation. nih.gov
| Substrate | Reagent | Conditions | Yield | Reference |
| Potassium (E)-styryltrifluoroborate | TCICA (0.33 equiv) | EtOAc/H₂O (1:1), rt, 40 min | 85% | nih.gov |
| Potassium (3-methoxycarbonyl)phenyltrifluoroborate | TCICA (1.0 equiv) | EtOAc/H₂O (1:1), rt, 1 h | 92% | nih.gov |
| Potassium naphthalen-1-yltrifluoroborate | TCICA (0.33 equiv) | EtOAc/H₂O (1:1), rt | 88% | nih.gov |
Interactive Data Table: Examples of Metal-Free Chlorodeboronation with TCICA.
Cross-Coupling with Nitrogen Sources: Styryl Nitrite (B80452) Synthesis
A novel application of this compound is its cross-coupling with nitrogen sources to form styryl nitrites. This transformation has been achieved through both palladium-catalyzed and catalyst-free methods.
In a palladium-catalyzed approach, potassium styryltrifluoroborates react with sodium nitrite under microwave irradiation to produce the corresponding styryl nitrites in high yields. nih.govtnstate.edu The optimized conditions for this reaction involve the use of a PdCl₂(dᵗbpf)₂ complex as the catalyst in toluene (B28343). nih.gov This reaction represents a significant development in forming C-N bonds and has the potential to lead to new nitration protocols. nih.govtnstate.edu The heterogeneous reaction mixture's solubility was found to be a key factor, with increased toluene improving the outcome. nih.gov
Alternatively, a catalyst-free method has been developed using bismuth nitrate (B79036) pentahydrate as the nitrite source. tnstate.edunih.gov When a mixture of potassium aryltrifluoroborate and bismuth nitrate is heated in toluene under microwave conditions, the corresponding aryl nitrite is formed in high yield without the need for a transition metal catalyst or a base. tnstate.edu While this method was highly effective for aryltrifluoroborates, its application to this compound was reported to be sluggish and with low reproducibility compared to the sodium nitrite protocol. nih.gov
| Method | Nitrite Source | Catalyst | Conditions | Substrate | Yield | Reference |
| Pd-catalyzed | Sodium Nitrite | PdCl₂(dᵗbpf)₂ | Toluene, Microwave | This compound | High | nih.gov |
| Catalyst-free | Bismuth Nitrate | None | Toluene, 120°C, 20 min, MW | Potassium p-tolyltrifluoroborate | 93% | tnstate.edunih.gov |
Interactive Data Table: Comparison of Methods for Styryl/Aryl Nitrite Synthesis.
Alkenylation of Alpha-Halo Esters and Amides
The direct alkenylation of α-halo esters and amides using this compound is not a prominently featured transformation in the surveyed scientific literature. While the alkenylation of various electrophiles is a cornerstone of organoboron chemistry, the specific reaction involving α-halo carbonyl compounds and this compound is not extensively documented.
Related transformations, however, are well-established. For instance, the Reformatsky reaction utilizes metallic zinc to condense α-halo esters with ketones or aldehydes. Similarly, radical alkenylation of α-halo carbonyl compounds has been achieved using alkenylindium reagents in the presence of a radical initiator. These methods, while achieving a similar outcome of forming a new carbon-carbon bond at the α-position of a carbonyl compound, rely on different organometallic reagents and reaction mechanisms than what would be expected for a transition-metal-catalyzed cross-coupling with this compound.
Cascade Reactions in Heterocyclic Synthesis (e.g., Benzofuran (B130515) Derivatives)
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient strategy for constructing complex molecules like benzofurans. While a direct cascade reaction initiated by this compound for benzofuran synthesis is not explicitly detailed, several modern synthetic strategies for benzofurans employ cascade processes where a styryl moiety could conceivably be incorporated.
One prominent strategy involves the use of potassium tert-butoxide to mediate cascade reactions. For example, a transition-metal-free synthesis of 2-aryl benzofurans has been developed from O-benzyl benzaldehydes, where potassium tert-butoxide mediates a condensation cascade using dimethyl sulfoxide (B87167) (DMSO) as a carbon source. organic-chemistry.orgacs.org This process is believed to proceed through a tandem aldol (B89426) reaction, Michael addition, and subsequent dehydrosulfenylation/isomerization sequence. acs.org Other base-mediated Heck-type cyclization/isomerization reactions have also been developed to synthesize various benzofuran derivatives. rsc.org
Furthermore, cascade reactions catalyzed by other metals or acids are prevalent. Copper-mediated oxidative annulation of phenols and internal alkynes provides a route to benzofuran derivatives. rsc.org Acid-catalyzed cascade reactions of o-alkenyl phenols with aldehydes have also been shown to be an effective strategy for preparing 2,3-disubstituted benzofurans. researchgate.net These varied cascade methodologies highlight the potential for synthesizing complex benzofuran structures, and the incorporation of a styryl group could be envisioned either within the starting materials or through subsequent functionalization.
Nickel-Catalyzed Transformations
Stereospecific Cross-Coupling with Alkyl Halides
A significant advancement in the application of this compound is its use in nickel-catalyzed stereospecific cross-coupling reactions with alkyl halides. This method provides a general route for the alkenylation of alkyl electrophiles, tolerating a wide array of functional groups on both coupling partners. nih.govacs.orgsigmaaldrich.com A key advantage of this transformation is the use of nearly stoichiometric amounts of the this compound, which is an air- and moisture-stable solid, making it a more practical alternative to other organometallic reagents. acs.orgnih.gov
The reaction demonstrates remarkable stereospecificity, successfully coupling highly substituted E- and Z-alkenyltrifluoroborates with primary and secondary alkyl halides without loss of the alkene's stereochemistry. acs.orgnih.gov High-throughput experimentation was employed to optimize reaction conditions, identifying a system of NiBr₂·glyme as the catalyst, bathophenanthroline (B157979) as the ligand, and NaHMDS as the base in a t-BuOH/CPME solvent mixture as highly effective for alkyl bromides and iodides. nih.gov
For the more challenging cross-coupling of alkyl chlorides, a different catalytic system was required. The combination of Ni(COD)₂ (10 mol %) and L-prolinol (20 mol %) at an elevated temperature of 80°C, with a slight excess of the trifluoroborate and base, provided the desired products in moderate to good yields. acs.orgnih.gov This methodology allows for the chemoselective coupling of alkyl bromides and iodides in the presence of alkyl chlorides and has proven effective for a broad scope of substrates. nih.gov
| Electrophile Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
| Alkyl Bromides/Iodides | NiBr₂·glyme (5) | Bathophenanthroline (7.5) | NaHMDS (1.5) | t-BuOH/CPME | 80 | nih.gov |
| Alkyl Chlorides | Ni(COD)₂ (10) | L-Prolinol (20) | NaHMDS (3.5) | t-BuOH/CPME | 80 | acs.orgnih.gov |
Interactive Data Table: Optimized Conditions for Ni-Catalyzed Cross-Coupling of Alkyl Halides.
Mechanistic Probes for Ni-Catalyzed Pathways
Nickel-catalyzed cross-coupling reactions of this compound with alkyl halides have proven to be a robust method for the synthesis of complex alkenes. acs.org Mechanistic investigations have been crucial in understanding and optimizing these transformations. The use of mechanistic probes helps to elucidate the key steps in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.
A key aspect of these reactions is their stereospecificity. For instance, the nickel-catalyzed alkenylation of alkyl bromides and iodides using potassium alkenyltrifluoroborates proceeds without loss of stereochemistry. acs.org This suggests a mechanism that avoids the formation of freely rotating radical intermediates that could lead to isomerization. High-throughput experimentation has been instrumental in rapidly screening various ligands, solvents, and bases to optimize reaction conditions. acs.org
While detailed mechanistic studies specifically probing Ni-catalyzed pathways with this compound are part of a broader understanding of potassium alkenyltrifluoroborates, the general principles apply. It is understood that the choice of ligand is critical. Ligands can influence the rate of each step in the catalytic cycle and can also play a role in preventing unwanted side reactions. For example, in the cross-coupling of alkyl chlorides, the use of specific ligands like L-prolinol has been shown to be essential for achieving good yields, particularly with sterically hindered substrates. nih.gov The stability of the trifluoroborate salt allows for its use in nearly stoichiometric amounts, which is a significant advantage over other organoboron reagents that often require a large excess. acs.orgnih.gov
| Parameter | Observation/Implication | Reference |
| Stereochemistry | Reaction proceeds with retention of alkene geometry. | acs.org |
| Substrate Scope | Effective for alkyl bromides, iodides, and with specific ligands, chlorides. | acs.orgnih.gov |
| Stoichiometry | Near-stoichiometric amounts of the trifluoroborate are sufficient. | acs.orgnih.gov |
| Ligand Effect | Crucial for reactivity, especially with challenging substrates like alkyl chlorides. | nih.gov |
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel catalysis for cross-coupling reactions. This compound participates in several copper-catalyzed transformations, including oxidative coupling and reactions where ligand effects are prominent.
Copper-catalyzed oxidative cross-coupling reactions provide a direct method for the formation of C-C bonds. While specific examples detailing the oxidative coupling of this compound are less common, the reactivity of organoboron compounds in copper-catalyzed oxidative couplings is well-documented. For instance, copper catalysts have been used for the oxidative cross-coupling of electron-deficient polyfluorophenylboronate esters with terminal alkynes. nih.govnih.gov
A plausible mechanism for such reactions involves the formation of a copper(II) acetylide intermediate, followed by transmetalation with the organoboron species. nih.gov Reductive elimination from the resulting intermediate then furnishes the cross-coupled product and a Cu(0) species, which is subsequently re-oxidized to complete the catalytic cycle. nih.gov The choice of oxidant, base, and solvent significantly influences the reaction efficiency. nih.gov
Ligands play a pivotal role in modulating the reactivity and selectivity of copper-catalyzed reactions. Diamine ligands, in particular, have been shown to be highly effective in a variety of copper-catalyzed cross-coupling reactions. rsc.org The use of appropriate ligands can lead to milder reaction conditions and allow for the use of catalytic amounts of copper. rsc.org
In the context of reactions involving organoboron reagents, ligands can facilitate the transmetalation step and stabilize the copper intermediates. The development of ligand systems is crucial for expanding the substrate scope and improving the efficiency of these transformations. For example, the use of specific bipyridyl-based ligands has been shown to be essential for achieving high product selectivity in certain copper-catalyzed reactions. nih.gov The interplay between the copper catalyst, the ligand, and the substrates is a key area of ongoing research aimed at developing more general and efficient catalytic systems. nih.gov
| Reaction Type | Key Features | Reference |
| Oxidative Coupling | Direct C-C bond formation, often requiring an external oxidant. | nih.govnih.gov |
| Ligand-Accelerated Coupling | Ligands such as diamines can enable milder reaction conditions and catalytic copper usage. | rsc.org |
Gold-Catalyzed Transformations
Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. This compound has been successfully employed as a nucleophile in gold-catalyzed reactions, leading to the formation of valuable conjugated systems.
A significant application of this compound in gold catalysis is the intermolecular hydroalkenylation of propargylic alcohols. cas.cnnih.govnih.gov This reaction provides a direct route to synthetically valuable conjugated dienyl alcohols. cas.cnnih.govnih.gov The reaction is highly regioselective and stereospecific, with no erosion of the alkene geometry or the propargylic configuration. cas.cnnih.gov A range of alkenyltrifluoroborates can be used as the alkenyl donor in this transformation. cas.cnnih.govnih.gov
The success of the gold-catalyzed hydroalkenylation of propargylic alcohols is critically dependent on the design of the phosphine (B1218219) ligand. cas.cnnih.govnih.gov Specifically, a biphenyl-2-ylphosphine ligand featuring a remote tertiary amino group has been shown to be essential for enabling this novel gold catalysis with high efficiency. cas.cnnih.govnih.gov
The remote basic group in the ligand is proposed to act as a general-base catalyst. cas.cnnih.gov Density Functional Theory (DFT) calculations support a mechanism where the amino group facilitates the reaction, potentially through a "relay" mechanism that enhances the nucleophilicity of the alkenyl moiety of the trifluoroborate. cas.cn This ligand-enabled approach allows for the use of alkenyl-based nucleophiles in a bimolecular fashion, which had not been previously reported in gold catalysis. cas.cnnih.gov This highlights the importance of rational ligand design in expanding the scope of gold-catalyzed reactions. nih.govresearchgate.net
| Reaction | Substrates | Key Ligand Feature | Outcome | Reference |
| Hydroalkenylation | Propargylic Alcohols, this compound | Biphenyl-2-ylphosphine with a remote tertiary amino group | Conjugated dienyl alcohols | cas.cnnih.govnih.gov |
Cobalt-Catalyzed Transformations
Recent advancements in organic synthesis have highlighted the utility of cobalt catalysis in the hydrofunctionalization of alkenes. Specifically, the use of this compound in these transformations provides a pathway to valuable chiral molecules.
A significant development in this area is the cobalt-hydride catalyzed enantioselective hydroalkenylation of vinyl arenes using potassium alkenyl trifluoroborates, including this compound, as nucleophilic partners. chinesechemsoc.orgchinesechemsoc.org This method facilitates the synthesis of α-chiral olefins, which are important structural motifs in pharmaceuticals and biologically active compounds, with high efficiency and selectivity. chinesechemsoc.org The reaction couples styrenes with alkenyl trifluoroborates to form a new C(sp³)–C(sp²) bond, yielding a range of α-chiral alkenes. chinesechemsoc.orgchinesechemsoc.org
Initial experiments using 4-tert-butylstyrene (B155148) and trans-styryl-based trifluoroborate in the presence of a chiral cobalt catalyst, a hydrosilane source like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO), and an oxidant demonstrated the feasibility of this transformation. chinesechemsoc.org Optimization of reaction parameters, including the choice of catalyst, solvent, and hydrosilane, led to significant improvements in both yield and enantioselectivity. chinesechemsoc.org For instance, using PhMe₂SiH as the hydrogen source enhanced both the yield (72%) and enantiomeric excess (96% ee). chinesechemsoc.org The protocol shows good functional group compatibility and can be applied to late-stage functionalization of complex molecules. chinesechemsoc.org
Table 1: Cobalt-Catalyzed Enantioselective Hydroalkenylation of 4-tert-butylstyrene (1a) with Potassium trans-styryltrifluoroborate ((E)-2a)
| Entry | Catalyst (mol %) | Oxidant | Silane | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Co-1 (3) | TMFP-BF₄ | TMDSO | CH₃CN/Acetone (20:1) | 36 | 54 |
| 2 | Co-4 (3) | TMFP-BF₄ | TMDSO | CH₃CN/Acetone (1:1) | 39 | 98 |
This table is generated based on data reported in the literature. chinesechemsoc.org Conditions and specific catalyst structures (Co-1, Co-4) are detailed in the source publication. TMFP-BF₄ = Tris(2,4,6-trimethoxyphenyl)phosphine tetrafluoroborate.
The mechanism of the cobalt-catalyzed hydroalkenylation is proposed to proceed through a cobalt-hydride mediated metal-hydrogen atom transfer (MHAT) and a radical-polar crossover process. chinesechemsoc.orgchinesechemsoc.org The catalytic cycle is initiated by the formation of a Co(III)-H species from a Co(III)-F complex via transmetalation with a hydrosilane. chinesechemsoc.orgchinesechemsoc.org This highly reactive cobalt-hydride intermediate then engages in a hydrogen atom transfer (HAT) with the styrene (B11656) substrate to generate an alkylcobalt(III) complex. chinesechemsoc.orgyale.edu
Several experiments support this mechanistic pathway. chinesechemsoc.org Deuterium (B1214612) labeling studies using PhMe₂SiD resulted in products with 99% deuterium incorporation, confirming that the hydrogen atom originates from the silane. chinesechemsoc.org The reaction is completely suppressed in the presence of a radical scavenger like TEMPO, and a TEMPO-trapped product was detected, indicating the involvement of a radical intermediate consistent with the MHAT process. chinesechemsoc.org Stoichiometric experiments demonstrated that a cationic cobalt(III) species is capable of oxidizing the alkylcobalt(III) intermediate to facilitate the crucial C(sp³)–C(sp²) bond formation. chinesechemsoc.org This process, termed a radical-polar crossover, involves the nucleophilic attack of the this compound on the oxidized alkylcobalt species. chinesechemsoc.orgchinesechemsoc.org Voltammetric studies have further helped to elucidate the oxidative formation and reactivity of the key Co-H intermediate, suggesting that metal hydride formation is often the rate-limiting step. nih.govresearchgate.net
The cobalt-catalyzed hydroalkenylation reaction exhibits excellent levels of stereocontrol and regioselectivity. chinesechemsoc.orgchinesechemsoc.org The use of chiral cobalt catalysts, particularly those derived from 1,2-diarylethanediamine, induces high enantioselectivity, leading to the formation of α-chiral olefins with up to 99% ee. chinesechemsoc.org
A key aspect of stereocontrol is the preservation of the double bond geometry from the vinyltrifluoroborate starting material. chinesechemsoc.org When a mixture of (Z)- and (E)-potassium styryltrifluoroborates was used, the configuration of the alkenyl group was fully maintained in the final product. chinesechemsoc.org This stereoconvergence suggests that the nucleophilic attack occurs via an Sₙ2-like substitution on the alkylcobalt(III) complex, without isomerization of the double bond. chinesechemsoc.org
The reaction also displays high regiocontrol, with the hydroalkenylation occurring selectively at the less substituted position of the styrene. nih.govrsc.org Competition experiments showed that monosubstituted alkenes like styrene are significantly more reactive than internal or sterically hindered alkenes. chinesechemsoc.org This selectivity is attributed to the preferential addition of the cobalt-hydride to the less hindered side of the alkene during the hydrogen atom transfer step. nih.gov
Iron-Catalyzed Transformations
Iron, being an abundant and environmentally benign metal, has emerged as a cost-effective catalyst for various organic transformations, including those involving this compound. mdpi.commorressier.com
An iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates, including styryl derivatives, has been developed as a facile method to access vinyl-CF₃ functional groups. nih.govnih.gov This reaction proceeds under mild, benchtop-friendly conditions at room temperature, using Togni's reagent as the trifluoromethyl source and a simple iron(II) salt like FeCl₂ as the catalyst. nih.gov The process is notable for its excellent E/Z selectivity, particularly for 2-arylvinyl and heteroarylvinyl substrates, which consistently yield ratios greater than 95:5. nih.govmit.edu
The reaction tolerates a variety of functional groups and provides good to high yields for a range of substrates. nih.gov While linear aliphatic vinyltrifluoroborates give high yields, they exhibit poor E/Z selectivity. nih.gov In contrast, branched aliphatic and, notably, aryl-substituted substrates like this compound provide both high yields and high stereoselectivity. nih.gov
Table 2: Iron(II)-Catalyzed Trifluoromethylation of Various Potassium Vinyltrifluoroborates
| Entry | Substrate (R group on vinyltrifluoroborate) | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| 1 | Phenyl | β-Trifluoromethylstyrene | 85 | >95:5 |
| 2 | 4-Methoxyphenyl | 4-Methoxy-β-trifluoromethylstyrene | 88 | >95:5 |
| 3 | 2-Thienyl | 2-(2-Trifluoromethylvinyl)thiophene | 75 | >95:5 |
| 4 | Cyclohexyl | (2-Trifluoromethylvinyl)cyclohexane | 71 | 83:17 |
This table is a representation of data from the literature. nih.gov The reaction was performed using the vinyltrifluoroborate, Togni's reagent, and FeCl₂ catalyst. nih.gov
Experimental observations strongly suggest that the iron-catalyzed trifluoromethylation of potassium vinyltrifluoroborates does not follow a traditional mechanism involving transmetalation of the organoboron reagent to the iron center followed by reductive elimination. nih.govnih.govmit.edu A key piece of evidence comes from stereochemical studies. nih.gov When (Z)-β-styryltrifluoroborate was subjected to the standard reaction conditions, the product was formed exclusively as the (E)-isomer of β-trifluoromethylstyrene. nih.gov This stereoconvergence, where both E and Z isomers of the starting material lead to the same product isomer, is inconsistent with a pathway that requires the retention of stereochemistry, such as transmetalation/reductive elimination. nih.gov
Instead, the results point towards a mechanism that involves the formation of a radical or, more likely, a carbocationic intermediate. nih.gov The proposed mechanism may involve Lewis acid catalysis by the iron(II) species, which activates the Togni reagent to deliver a CF₃ group to the vinyltrifluoroborate, generating a stabilized carbocationic intermediate. nih.gov Subsequent loss of the BF₃ group and collapse of the intermediate would lead to the observed vinyl-CF₃ product. nih.gov The lack of product formation in the absence of the iron catalyst confirms its essential role in the transformation. nih.gov
Non-Transition Metal-Mediated and Other Reactions
This compound is a versatile reagent that participates in a variety of reactions beyond traditional transition metal-catalyzed cross-coupling. These transformations, often mediated by Lewis or Brønsted acids or driven by photoredox catalysis, provide metal-free pathways to valuable organic structures.
Lewis acid catalysis offers an alternative to metal-catalyzed methods for the functionalization of organotrifluoroborates. researchgate.net The activation of potassium organotrifluoroborates with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), generates a more reactive difluoroorganoborane species. This intermediate is susceptible to nucleophilic attack by various partners.
In the context of aryl ketone synthesis, this strategy can be employed by reacting this compound with an acylating agent like an anhydride (B1165640) in the presence of a Lewis acid. The Lewis acid coordinates to the anhydride, increasing its electrophilicity and facilitating the transfer of the styryl group from the boron center to the carbonyl carbon. This process results in the formation of a new carbon-carbon bond and the desired aryl ketone. The general mechanism involves the coordination of the Lewis acid to the electrophile, which activates it for subsequent reaction with the nucleophilic organotrifluoroborate. youtube.com
Table 1: Illustrative Lewis Acid-Catalyzed Acylation (Data below is representative of the general reaction class, as specific data for this compound was not detailed in the provided search results.)
| Organotrifluoroborate | Acylating Agent | Lewis Acid | Product Type |
|---|---|---|---|
| Potassium Aryltrifluoroborate | Acetic Anhydride | BF₃·OEt₂ | Aryl Methyl Ketone |
| Potassium Alkenyltrifluoroborate | Benzoic Anhydride | AlCl₃ | Alkenyl Phenyl Ketone |
| This compound | Aromatic Anhydride | BF₃·OEt₂ | Chalcone Derivative |
Brønsted Acid-Catalyzed Direct Substitution (e.g., with 2-Ethoxytetrahydrofuran)
Metal-free transformations of this compound can also be achieved using Brønsted acids. researchgate.netmdpi.com A notable example is the direct substitution reaction with 2-ethoxytetrahydrofuran (B85397), catalyzed by tetrafluoroboric acid (HBF₄). researchgate.netmdpi.com This reaction provides a direct route to 2-styryltetrahydrofuran derivatives in moderate to good yields. mdpi.com The process is advantageous as it avoids the use of expensive and sensitive transition metals. researchgate.net
The reaction proceeds efficiently with both unsubstituted and substituted this compound salts. For instance, the reaction of the parent potassium trans-styryltrifluoroborate afforded the desired product in 74% yield. mdpi.com Electron-withdrawing or fluorine-substituted analogs, such as potassium 2-(3-fluorophenyl)vinyltrifluoroborate and potassium (E)-trifluoro(4-(trifluoromethyl)styryl)borate, also react effectively, providing the corresponding products in 78% yield. mdpi.com
Table 2: Brønsted Acid-Catalyzed Substitution with 2-Ethoxytetrahydrofuran
| Styryltrifluoroborate Substrate | Product | Yield (%) |
|---|---|---|
| Potassium trans-styryltrifluoroborate | 2-((E)-styryl)tetrahydrofuran | 74 mdpi.com |
| Potassium 2-(3-fluorophenyl)vinyltrifluoroborate | 2-((E)-3-fluorostyryl)tetrahydrofuran | 78 mdpi.com |
Formation of Oxocarbenium Ion Intermediates in Brønsted Acid Catalysis
The mechanism of the Brønsted acid-catalyzed substitution hinges on the in-situ generation of a highly reactive oxocarbenium ion. researchgate.netmdpi.com The process is initiated by the protonation of 2-ethoxytetrahydrofuran by the acid catalyst, HBF₄. mdpi.com This protonation event leads to the elimination of ethanol (B145695) and the formation of a five-membered ring oxocarbenium ion intermediate. mdpi.com This electrophilic intermediate is then intercepted by the nucleophilic styryltrifluoroborate salt, which attacks at the 2-position to generate the final substituted tetrahydrofuran (B95107) product. mdpi.com A proposed secondary role for the ethanol generated during the reaction is to act as a scavenger for the boron trifluoride byproduct. mdpi.com
This compound has emerged as a competent radical precursor in photoredox catalysis. nih.govresearchgate.netnorthwestern.edu Under oxidative conditions induced by visible light and a suitable photocatalyst, the styryltrifluoroborate can undergo a single-electron transfer (SET) to generate a carbon-centered styryl radical, which can then engage in various C-C bond-forming reactions. nih.govresearchgate.net
A significant application of this reactivity is the photocatalytic deoxygenative Z-selective olefination of aliphatic alcohols. nih.govnih.gov This metal-free method allows for the conversion of benzoate (B1203000) esters, derived from a wide range of primary and secondary aliphatic alcohols, into valuable Z-olefins using this compound salts. nih.gov The reaction is orchestrated by a phenothiazine (B1677639) photocatalyst under irradiation with 390 nm light. nih.gov This methodology is notable for its broad substrate scope, including complex molecules like pharmaceuticals and saccharides, and its high Z-selectivity. nih.govnih.gov The reaction demonstrates good yields for various cyclic and acyclic secondary alcohols. nih.gov
Table 3: Selected Examples of Deoxygenative Z-Olefination with this compound
| Alcohol Precursor (Benzoate Ester) | Olefin Product | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Cyclohexyl benzoate | Styrylcyclohexane | 75 | >20:1 researchgate.net |
| 1-Adamantyl benzoate | 1-Styryladamantane | 80 | >20:1 researchgate.net |
| Menthyl benzoate | (E)-1-Isopropenyl-4-methyl-2-((E)-styryl)cyclohexane | 65 | 1.6:1 researchgate.net |
Photo/Redox-Catalyzed Reactions
Radical Mechanism Contributions in Photoredox Processes
The underlying mechanism of these photoredox reactions involves the generation of radical intermediates. nih.govnih.gov In the deoxygenative olefination, the excited state of the phenothiazine photocatalyst is reductively quenched by the benzoate ester, leading to a radical anion that fragments to release an alkyl radical and a benzoate anion. nih.gov Concurrently, the photocatalyst can activate the this compound. nih.gov
More generally, in photoredox cycles, an excited photocatalyst can oxidize the styryltrifluoroborate salt in a single-electron transfer (SET) event. nih.govresearchgate.net This oxidation liberates a transient styryl radical and boron trifluoride. nih.govresearchgate.net This highly reactive styryl radical can then couple with other radical species present in the reaction mixture. nih.gov For instance, in reactions with acyl azoliums, the photocatalyst radical anion can reduce the azolium to a persistent ketyl radical, which then undergoes a radical-radical coupling with the styryl radical. nih.gov This radical-based pathway is central to the utility of this compound in modern photoredox catalysis. researchgate.netnorthwestern.edu
Anodic Functionalization: Acetoxylation Reactions
The electrochemical acetoxylation of C-H bonds catalyzed by palladium has been developed as a valuable method for carbon-heteroatom bond formation. nih.gov This technique involves an anodic oxidation process. While direct studies on the anodic acetoxylation of this compound are not extensively detailed in the provided search results, the principles of palladium-catalyzed C-H acetoxylation via electrochemical oxidation can be inferred. The process generally involves the formation of a palladacycle intermediate, which then undergoes oxidation to facilitate the C-O bond formation. nih.gov The development of these systems includes optimizing the cell configuration, the rate of oxidation, and the chemistry at the counter electrode to achieve efficient acetoxylation of both C(sp²)–H and C(sp³)–H bonds. nih.gov
Stereochemical Outcomes and Control in Reactions of this compound
A significant feature of reactions involving potassium styryltrifluoroborates is the high degree of stereospecificity, with the geometry of the alkene being largely preserved. This is particularly evident in Suzuki-Miyaura cross-coupling reactions. For instance, the nickel-catalyzed cross-coupling of both (E)- and (Z)-alkenyltrifluoroborates with alkyl halides proceeds without loss of stereochemistry or regiochemistry. nih.govacs.org Similarly, palladium-catalyzed Suzuki-Miyaura reactions of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides occur with complete retention of stereochemistry. nih.gov
The stereochemical outcome can, however, be influenced by the choice of catalyst and ligands. Studies on the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates have shown that the use of Pd(PPh₃)₄ as a catalyst leads to retention of the double bond configuration, while using Pd(dppf)Cl₂ can result in inversion. nih.govbeilstein-journals.org This ligand-dependent stereoselectivity allows for the synthesis of either (E) or (Z) isomers from a single starting material. beilstein-journals.org The mechanism for this isomerization is thought to involve the formation of a palladium complex that can either undergo direct reductive elimination (retention) or an alternative pathway leading to inversion of the double bond geometry. beilstein-journals.org
The stereospecific synthesis of 3,3-diarylpropenals has been achieved through the Suzuki-Miyaura coupling of (Z)-3-aryl-3-chloropropenals with arylboronic acids, which proceeds with excellent retention of stereochemistry. researchgate.net This highlights the reliability of using styryl-type organoboron reagents for constructing stereodefined alkenes.
The development of enantioselective reactions is a cornerstone of modern organic synthesis, and styryltrifluoroborates have been utilized in such methodologies. The key to achieving high enantioselectivity often lies in the design and application of chiral ligands that can effectively control the stereochemical outcome of a reaction.
Parallel synthesis and high-throughput screening have been employed to discover new families of chiral ligands for various enantioselective transformations. core.ac.uk For instance, chiral diol ligands have been synthesized for use in enantioselective additions of organozinc reagents to aldehydes. researchgate.net While not directly involving styryltrifluoroborates, these approaches to ligand design are broadly applicable.
In the context of reactions that could involve styryltrifluoroborates, such as the 1,4-addition of arylboronic acids to enones, chiral ligands like those based on a triazole framework have been shown to induce high enantioselectivity, which can even be switched to produce either enantiomer of the product. researchgate.net The enantioselectivity in these cases is often governed by steric interactions between the chiral ligand and the substrate within the metal's coordination sphere. researchgate.net Similarly, chiral sulfur-olefin ligands have been used for the rhodium-catalyzed enantioselective addition of arylboronic acids to imines. nih.gov
The synthesis of enantiomerically enriched potassium α-chiral β-trifluoroboratoamides and their successful Suzuki-Miyaura coupling with aryl and heteroaryl chlorides with high diastereoselectivity demonstrates the potential for stereochemical control in reactions of functionalized organotrifluoroborates. upenn.edu
Regioselectivity is a critical aspect of the functionalization of complex molecules. In reactions involving styryltrifluoroborates and related vinyltrifluoroborates, the regiochemical outcome can be highly controlled. For example, in the rhodium(III)-catalyzed annulation of benzhydroxamates with potassium vinyltrifluoroborate, the insertion occurs with high regioselectivity, affording 4-trifluoroboratotetrahydroisoquinolones. nih.gov This regioselectivity is complementary to that observed with other terminal alkenes in similar reactions. nih.gov
The regioselectivity of C-H activation is often influenced by steric factors, with the reaction favoring the less hindered C-H bond. nih.gov In the functionalization of substituted aromatic systems, the electronic nature of the substituents can also play a significant role in directing the incoming group. For instance, in the nucleophilic substitution on tetrafluorinated BOPYPY dyes, the substitution occurs regioselectively at the F2 position, which is the most electronically favored site. nih.gov However, steric factors, such as π-π stacking interactions, can sometimes override electronic preferences and direct the substitution to a different position. nih.gov
The Suzuki-Miyaura cross-coupling of heteroaryl polyhalides with aryl boronates is another area where regioselectivity is a key consideration, with the outcome being determined by a combination of electronic and steric factors of the substrate and the catalyst system. rsc.org
Comparative Reactivity and Stability with Other Organoboron Reagents
Potassium organotrifluoroborates, including this compound, offer several distinct advantages over their boronic acid and boronate ester counterparts, making them highly valuable reagents in organic synthesis. sigmaaldrich.comsigmaaldrich.com
Enhanced Stability: One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability. bldpharm.comupenn.edu They are typically crystalline solids that are stable to air and moisture and can be stored for extended periods without significant decomposition. sigmaaldrich.comupenn.eduresearchgate.net This is in stark contrast to many boronic acids, which can be prone to protodeboronation and dehydration to form boroxines, leading to difficulties in purification and uncertain stoichiometry. sigmaaldrich.comnih.gov Boronate esters also exhibit greater susceptibility to hydrolysis compared to trifluoroborates. The tetracoordinate nature of the boron atom in organotrifluoroborates shields the carbon-boron bond from undesirable side reactions. upenn.edunih.gov
Improved Reactivity and Handling: In many instances, organotrifluoroborates exhibit enhanced reactivity compared to boronic acids or esters. researchgate.net They serve as excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.combldpharm.com Although they are stable, their reactivity can be readily "unveiled" under the reaction conditions, often through in-situ hydrolysis to the corresponding boronic acid. researchgate.net This "slow-release" mechanism can be beneficial, allowing for the use of near-stoichiometric amounts of the organoboron reagent.
Functional Group Tolerance: The robust nature of the trifluoroborate moiety allows for the presence of a wide range of functional groups within the organotrifluoroborate molecule. sigmaaldrich.combldpharm.com This compatibility means that complex and functionalized molecules can be assembled without the need for extensive protecting group strategies. upenn.edu
Table of Comparison:
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Stability | High; air and moisture stable crystalline solids. sigmaaldrich.comupenn.edu | Prone to protodeboronation and boroxine (B1236090) formation. sigmaaldrich.comnih.gov | Susceptible to hydrolysis. |
| Handling | Easy to handle and store indefinitely. sigmaaldrich.com | Can be difficult to purify with uncertain stoichiometry. sigmaaldrich.com | Generally require inert conditions. |
| Reactivity | Excellent nucleophiles in cross-coupling; reactivity can be readily initiated. sigmaaldrich.comresearchgate.net | Can be highly reactive but also prone to side reactions. | Reactivity can be modulated by the diol used. |
| Functional Group Tolerance | High, compatible with a wide range of functional groups. sigmaaldrich.combldpharm.com | Can be limited due to the Lewis acidic nature of the boron atom. | Generally good, but can be sensitive to certain conditions. |
| Structure | Tetracoordinate, monomeric species. sigmaaldrich.com | Tricoordinate, prone to trimerization (boroxines). sigmaaldrich.com | Tricoordinate. |
Distinct Reactivity Patterns and Scope of Trifluoroborates
This compound has emerged as a versatile and valuable reagent in modern organic synthesis, primarily due to its stability, ease of handling, and diverse reactivity. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, but also extends to other transition-metal-catalyzed and metal-free transformations. The distinct electronic and steric properties of the styryl moiety, combined with the unique characteristics of the trifluoroborate group, contribute to its specific reactivity patterns and broad substrate scope.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as an excellent nucleophilic partner. It readily couples with a wide array of aryl and heteroaryl halides and triflates, affording substituted stilbenes, which are important structural motifs in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net
The general conditions for the Suzuki-Miyaura coupling of this compound and its derivatives typically involve a palladium catalyst, a base, and a suitable solvent system. A common catalytic system is PdCl₂(dppf)·CH₂Cl₂ in a mixture of isopropanol (B130326) and water with tert-butylamine (B42293) as the base. organic-chemistry.org Alternatively, systems employing PdCl₂ with PPh₃ as a ligand in a THF/water mixture with cesium carbonate as the base have proven effective. nih.govsigmaaldrich.comorganic-chemistry.org The choice of ligand can be crucial; for instance, sterically hindered ligands like RuPhos have been shown to be effective in challenging couplings, such as with sterically hindered aryl bromides. nih.gov
The scope of the reaction is broad, tolerating a variety of functional groups on the aryl halide partner. Both electron-rich and electron-deficient aryl bromides react efficiently, although electron-deficient substrates tend to react faster. nih.govnih.gov A range of functional groups are well-tolerated, including nitriles, ketones, esters, aldehydes, alcohols, and nitro groups. nih.gov The reaction is also effective for the synthesis of complex molecules, as demonstrated in the preparation of stilbene (B7821643) derivatives with various substitution patterns. organic-chemistry.org
Below is a representative table of the Suzuki-Miyaura cross-coupling of potassium (E)-styryltrifluoroborate with various aryl bromides, showcasing the versatility and efficiency of this transformation.
| Aryl Bromide | Catalyst (mol %) | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 95 | organic-chemistry.org |
| 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 91 | organic-chemistry.org |
| 4-Bromobenzaldehyde | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 85 | organic-chemistry.org |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 93 | organic-chemistry.org |
| 4-Bromoacetophenone | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 79 | nih.gov |
| 2-Bromotoluene | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 88 | organic-chemistry.org |
| 1-Bromo-2,6-dimethylbenzene | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 82 | organic-chemistry.org |
| 3-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ | i-PrOH/H₂O | 81 | organic-chemistry.org |
Other Palladium-Catalyzed Reactions
Beyond the Suzuki-Miyaura reaction, this compound participates in other palladium-catalyzed transformations. A notable example is the direct cross-coupling with benzoyl chlorides to synthesize chalcones, which are α,β-unsaturated aromatic ketones. nih.gov This reaction is efficiently catalyzed by PdCl₂(dtbpf) under microwave irradiation. nih.gov This method provides a one-step route to a class of compounds with significant biological activity. nih.gov
Rhodium-Catalyzed Reactions
While less common than palladium catalysis, rhodium catalysts have been employed in reactions with organotrifluoroborates. For instance, rhodium complexes can catalyze the 1,4-addition of aryl and alkenyltrifluoroborates to α,β-unsaturated enones. The choice of phosphine ligand and reaction conditions can influence the efficiency of these additions.
Copper-Catalyzed Reactions
Copper-catalyzed reactions also feature in the reactivity profile of organotrifluoroborates. The Chan-Lam coupling, which forms carbon-heteroatom bonds, can be achieved using potassium organotrifluoroborates. For example, copper(II) acetate can catalyze the coupling of phenols with potassium aryltrifluoroborates to form aryl ethers. researchgate.net This methodology offers an alternative to the more common Buchwald-Hartwig amination.
Mechanistic Investigations
The mechanism of the Suzuki-Miyaura reaction involving this compound follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. youtube.com The nature of this step can vary depending on the substrate and ligands. For aryl halides, a three-centered concerted mechanism is often proposed. chemrxiv.orgresearchgate.net However, for substrates like aryl triflates, a nucleophilic displacement mechanism may be operative. chemrxiv.orgresearchgate.net The choice of ligand plays a crucial role in facilitating this step, with bulky, electron-rich phosphines generally promoting the reaction with less reactive aryl chlorides.
Transmetalation: This is often the rate-determining step and involves the transfer of the styryl group from the boron atom to the palladium center. The transmetalation of organotrifluoroborates is thought to proceed via hydrolysis to the corresponding boronic acid, which then forms a boronate species upon reaction with a base. This boronate is the active nucleophile that reacts with the arylpalladium(II) halide complex. researchgate.netnih.gov An alternative pathway involves the formation of a palladium-hydroxo complex that reacts directly with the neutral boronic acid. nih.gov The stability of potassium trifluoroborates to premature protodeboronation compared to boronic acids is a significant advantage. nih.gov
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the carbon-carbon bond of the stilbene product and regenerates the palladium(0) catalyst. youtube.com This step is generally fast and irreversible.
The stereochemistry of the double bond in potassium (E)-styryltrifluoroborate is typically retained throughout the Suzuki-Miyaura reaction, leading to the formation of the (E)-stilbene product. organic-chemistry.org This stereospecificity is a key feature of this transformation.
Advanced Spectroscopic and Analytical Methodologies in Research on Potassium Styryltrifluoroborate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of potassium styryltrifluoroborate and its derivatives. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), researchers can gain comprehensive insight into the molecular structure and reaction dynamics. nih.gov
Proton NMR (¹H NMR) spectroscopy is a primary method for tracking the progress of reactions involving this compound and for characterizing the resulting products. In a typical research context, such as a Suzuki-Miyaura cross-coupling reaction, ¹H NMR allows for real-time or sequential monitoring of the consumption of starting materials and the formation of the coupled product. rsc.org
The spectrum of this compound features characteristic signals for its aromatic and vinylic protons. oregonstate.edu The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum (around 7-8 ppm), while the vinylic protons of the styryl group resonate at distinct chemical shifts. oregonstate.educhemistrysteps.com During a reaction, the decrease in the intensity of these specific signals can be quantitatively measured against an internal standard to determine the rate of consumption of the starting material. rsc.org Concurrently, the appearance and increase in intensity of new signals corresponding to the protons of the newly formed product provide direct evidence of the reaction's progress and allow for its structural confirmation. This technique is fundamental in optimizing reaction conditions and in mechanistic studies that investigate the efficiency of different catalysts or reagents.
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound and any derivatives synthesized from it. Unlike ¹H NMR, ¹³C NMR spectra are typically recorded with broadband proton decoupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the analysis of complex molecules. organicchemistrydata.org
The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the unambiguous assignment of all carbons in the molecule. For this compound, distinct signals are observed for the aromatic carbons of the phenyl ring and the vinylic carbons. Of particular interest is the carbon atom directly bonded to the boron, whose resonance is a key diagnostic marker. nih.govresearchgate.net Analysis of ¹³C NMR data is essential for confirming the successful synthesis of derivatives, as changes in the carbon framework, such as the formation of a new carbon-carbon bond in a cross-coupling reaction, result in predictable shifts in the spectrum. researchgate.net
| Carbon Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic (Phenyl) | 125-140 |
| Vinylic (C=C) | 110-145 |
| Carbon-Boron (C-B) | Broad, variable position |
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful technique for studying this compound due to the presence of the three fluorine atoms in the trifluoroborate group. The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection, approaching the sensitivity of ¹H NMR. nih.govnih.gov
A key advantage of ¹⁹F NMR is its large chemical shift range, which makes the signals extremely sensitive to subtle changes in the local electronic environment. nih.gov This sensitivity is invaluable for monitoring reactions. For instance, the hydrolysis of the trifluoroborate group to a boronic acid, a crucial activation step in Suzuki-Miyaura reactions, can be directly observed by the change in the ¹⁹F NMR spectrum. researchgate.netacs.org The initial sharp signal corresponding to the -BF₃K group will decrease, while new signals corresponding to hydrolyzed boron species may appear. researchgate.neted.ac.uk This allows for detailed mechanistic studies into the "slow release" of the active boronic acid from the more stable trifluoroborate salt. acs.orgchem-station.comnih.gov Furthermore, coupling between the boron (¹¹B) and fluorine (¹⁹F) nuclei can sometimes be observed, providing additional structural information about the boron-fluorine bond. nih.govresearchgate.net
| Fluorine Environment | Typical Chemical Shift Range (ppm) | Reference Compound |
|---|---|---|
| Organotrifluoroborates (R-BF₃) | -129 to -141 | CF₃CO₂H (0.0 ppm) nih.gov |
| Aqueous Fluoride (B91410) (F⁻) | ~ -125 | CFCl₃ (0.0 ppm) colorado.edu |
Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates (e.g., GC-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of reaction products and to identify transient intermediates. For the analysis of reactions involving this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed.
However, this compound itself is a non-volatile salt and cannot be directly analyzed by GC-MS. Instead, GC-MS is used to analyze the volatile organic products formed from its reactions. For example, after a Suzuki-Miyaura coupling reaction, the resulting stilbene (B7821643) derivative can be extracted from the reaction mixture and injected into the GC-MS. The gas chromatograph separates the product from any volatile impurities, and the mass spectrometer then ionizes the product, providing its exact molecular weight and a characteristic fragmentation pattern. This "fingerprint" allows for unequivocal identification of the desired product. In some cases, derivatization reactions are used to convert non-volatile degradation products into more volatile compounds suitable for GC-MS analysis, a strategy that is crucial for confirming the identity of all species in a reaction mixture. researchgate.netnih.gov
In Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., IR Tracing)
In situ (in the reaction vessel) spectroscopic techniques provide a continuous, real-time window into a chemical reaction, allowing for the precise study of reaction kinetics and mechanism. kit.edukit.edu For reactions involving this compound, in situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly effective method. nih.govrsc.org
This technique uses a probe immersed directly in the reaction mixture. The probe measures the infrared spectrum of the solution as the reaction proceeds. rsc.org Specific vibrational bands corresponding to the functional groups of reactants, intermediates, and products can be monitored. For example, the disappearance of a characteristic vibrational band of the styryl group in the starting material and the simultaneous appearance of a new band from the product can be tracked over time. rsc.orgrsc.org The concentration of each species can be correlated with the intensity of its IR absorption, allowing for the generation of detailed concentration-time profiles. nih.gov From this data, reaction rates, rate constants, and reaction orders can be determined, providing deep mechanistic insights into how catalysts and reaction conditions influence the transformation of this compound. researchgate.netrsc.org
Computational and Theoretical Chemistry Studies of Potassium Styryltrifluoroborate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving organotrifluoroborates, including analogs of potassium styryltrifluoroborate. These calculations help in understanding the thermodynamics and kinetics of elementary steps in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction.
In a typical Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. DFT studies on model systems, such as the reaction of vinylboronic acid with vinyl bromide, have provided valuable data on the energetics of these steps. illinois.edu While specific data for this compound is not extensively available in the literature, the energetic profiles from related systems offer a qualitative understanding.
The transmetalation step, where the styryl group is transferred from the boron atom to the palladium center, is often considered the rate-determining step. DFT calculations can determine the activation barriers for different proposed pathways of this transfer. For instance, two primary pathways are often considered: a "boronate" pathway, involving a tetracoordinate boronate species, and a "boronic acid" pathway, which proceeds through a neutral boronic acid intermediate following hydrolysis of the trifluoroborate. rsc.org
Table 1: Hypothetical DFT-Calculated Relative Energies for Key Steps in the Suzuki-Miyaura Coupling of this compound
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Oxidative Addition | Pd(0)L2 + Ph-CH=CH-Br -> Ph-CH=CH-Pd(II)(Br)L2 | -10.5 |
| Transmetalation (TS) | [L2Pd(Br)-CH=CH-Ph---B(OH)2]‡ | +15.2 |
| Reductive Elimination | L2Pd(II)(CH=CH-Ph)(Ar) -> Product + Pd(0)L2 | -25.0 |
Note: This data is illustrative and based on general findings for Suzuki-Miyaura reactions, not on specific calculations for this compound.
Modeling of Transition States and Intermediates in Catalytic Cycles
The geometry and electronic structure of transition states and intermediates in catalytic cycles involving this compound are crucial for a detailed mechanistic understanding. Computational modeling allows for the visualization and analysis of these transient species, which are often difficult to characterize experimentally.
In the context of the Suzuki-Miyaura reaction, DFT modeling can elucidate the structure of the pre-transmetalation complex, where the organotrifluoroborate coordinates to the palladium center. The nature of this coordination, whether through the fluorine atoms or after hydrolysis to a boronic acid, significantly impacts the subsequent transmetalation step. bristol.ac.ukresearchgate.net
For the transmetalation transition state, models can reveal the bond-breaking and bond-forming processes, such as the cleavage of the C-B bond and the formation of the C-Pd bond. The geometry of the transition state, including the coordination number and arrangement of ligands around the palladium center, is a key determinant of the reaction's activation energy. illinois.edu
Table 2: Key Geometric Parameters of a Modeled Transmetalation Transition State
| Parameter | Description | Value (Å) |
| Pd-C(styryl) | Distance between Palladium and the transferring styryl carbon | 2.25 |
| B-C(styryl) | Distance between Boron and the transferring styryl carbon | 1.80 |
| Pd-O(H) | Distance between Palladium and the oxygen of the bridging hydroxide | 2.10 |
| B-O(H) | Distance between Boron and the oxygen of the bridging hydroxide | 1.55 |
Note: These values are representative of transition states in Suzuki-Miyaura reactions and are for illustrative purposes.
Theoretical Insights into Catalyst-Substrate and Ligand-Catalyst Interactions
In palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligands (L) has a profound effect on the catalytic activity. DFT calculations can quantify the steric and electronic effects of different ligands. For instance, bulky, electron-rich phosphine ligands are often found to promote the oxidative addition and reductive elimination steps. The interaction between the ligand and the palladium center can be analyzed through methods like Natural Bond Orbital (NBO) analysis to understand the extent of electron donation from the ligand to the metal.
The interaction of the this compound with the palladium catalyst is also a subject of theoretical investigation. The initial coordination of the trifluoroborate anion to the cationic palladium center is an important step. Following hydrolysis, the resulting styrylboronic acid can interact with a palladium-hydroxo complex through hydrogen bonding, facilitating the transmetalation. rsc.org
Prediction of Reactivity and Selectivity in Novel Transformations
A significant application of computational chemistry is the prediction of reactivity and selectivity in new chemical reactions. For this compound, theoretical models can be used to forecast its behavior in novel catalytic transformations beyond the well-established Suzuki-Miyaura coupling.
For example, DFT calculations can be employed to predict the regioselectivity and stereoselectivity of rhodium-catalyzed addition reactions of this compound to various electrophiles. nih.gov By comparing the activation energies for different possible reaction pathways, the most likely product can be identified. This predictive capability can guide experimental efforts towards the discovery of new and efficient synthetic methodologies.
Computational screening of different catalysts and ligands can also accelerate the optimization of reaction conditions. By calculating the expected turnover frequency for a range of catalysts, the most promising candidates can be prioritized for experimental validation. While direct computational predictions for novel transformations of this compound are not yet widely reported, the methodologies have been successfully applied to similar substrates, demonstrating the potential of this approach.
Emerging Research Directions and Future Prospects for Potassium Styryltrifluoroborate Chemistry
Development of Novel Catalyst Systems for Enhanced Efficiency and Selectivity
The evolution of cross-coupling reactions involving potassium styryltrifluoroborate and other organotrifluoroborates is intrinsically linked to the development of sophisticated catalyst systems. Researchers are continuously striving for catalysts that offer higher efficiency, improved selectivity, and broader applicability. A significant area of focus is the design of ligands for palladium catalysts, which play a crucial role in the catalytic cycle. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to enhance the rate of reductive elimination, a key step in the Suzuki-Miyaura cross-coupling.
Recent advancements have also explored the utility of nickel catalysts as a more earth-abundant and cost-effective alternative to palladium. These systems often require careful optimization of ligands and reaction conditions to achieve comparable or even superior results. Furthermore, the development of catalyst systems that operate under milder conditions, such as lower temperatures and in greener solvents, is a key trend. This not only improves the environmental footprint of the reactions but also enhances their functional group tolerance.
Another promising direction is the exploration of bifunctional catalysts, which incorporate a secondary functional group capable of interacting with the organotrifluoroborate or the substrate to facilitate the catalytic process. This can lead to enhanced reactivity and selectivity through substrate pre-organization or activation. The ultimate goal is to develop highly active and selective catalysts that can be used at very low loadings, minimizing cost and residual metal contamination in the final products.
Expansion of Substrate Scope and Functional Group Compatibility in Cross-Coupling Reactions
A major thrust in the field of this compound chemistry is the expansion of the substrate scope for cross-coupling reactions. organic-chemistry.orgnih.gov While early examples focused on the coupling of relatively simple aryl and vinyl halides, current research aims to include a much wider array of coupling partners. This includes challenging substrates such as heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts but are more readily available and cost-effective. The development of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands like RuPhos, has been instrumental in achieving high yields in the coupling of various aryl and heteroaryl chlorides. nih.gov
The tolerance of diverse functional groups is another critical aspect of expanding the synthetic utility of this compound. Organotrifluoroborates, in general, exhibit remarkable stability towards a wide range of functional groups that are often incompatible with more reactive organometallic reagents. sigmaaldrich.cn Research has demonstrated the successful coupling of organotrifluoroborates bearing esters, ketones, amides, and even unprotected alcohols and amines. organic-chemistry.orgnih.gov This high degree of functional group compatibility allows for the late-stage introduction of the styryl moiety into complex molecules, a highly desirable feature in medicinal chemistry and materials science. nih.gov
Recent studies have also focused on overcoming limitations such as poor regioselectivity and the formation of side products in certain cross-coupling reactions. organic-chemistry.org For example, in ether-forming cross-couplings, the use of specific leaving groups on the electrophilic partner has been shown to significantly improve both yield and regioselectivity. organic-chemistry.org The ongoing development of new catalytic systems and a deeper understanding of reaction mechanisms will continue to broaden the scope of accessible molecules through this compound chemistry.
Advancements in Asymmetric Catalysis Utilizing this compound
The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.govfrontiersin.orgnih.gov In the context of this compound, research in asymmetric catalysis is focused on creating new stereogenic centers with high enantioselectivity. One of the primary strategies involves the use of chiral ligands that coordinate to the metal catalyst, thereby creating a chiral environment that influences the stereochemical outcome of the reaction. frontiersin.orgnih.gov
For instance, in the context of Suzuki-Miyaura cross-coupling, chiral phosphine ligands can be employed to induce asymmetry in the formation of carbon-carbon bonds. frontiersin.org The design of these ligands is crucial, as their steric and electronic properties directly impact the enantioselectivity of the transformation. Another emerging area is the use of chiral catalysts for reactions other than cross-coupling, such as asymmetric additions to carbonyl compounds or conjugate additions to α,β-unsaturated systems, where this compound would act as a nucleophile. nih.gov
Recent advancements in the broader field of asymmetric catalysis, such as the use of synergistic catalysis where two catalysts work in concert, or the application of organocatalysis, could also be applied to reactions involving this compound. youtube.com These approaches offer new avenues for achieving high levels of stereocontrol. The development of robust and highly enantioselective catalytic systems for reactions with this compound will significantly enhance its value in the synthesis of complex, chiral molecules, including pharmaceuticals and natural products. proquest.commdpi.com
Integration of this compound into Complex Molecule Synthesis Strategies
The unique properties of this compound, particularly its stability and functional group tolerance, make it an attractive building block for the synthesis of complex molecules. sigmaaldrich.cnnih.gov Its ability to participate in late-stage functionalization allows for the introduction of the styryl group at a later phase of a synthetic sequence, which is a significant advantage in the total synthesis of natural products and the preparation of complex pharmaceutical intermediates. nih.gov
One notable application is in the enantioselective total synthesis of complex alkaloids like naseseazines A and B, where a regioselective Friedel-Crafts based arylative dimerization involving this compound is a key step. sigmaaldrich.com This highlights the compound's utility in constructing intricate molecular architectures. The styryl group itself is a common motif in many biologically active compounds and natural products, making this compound a valuable precursor.
Furthermore, the development of methods for the synthesis of more complex organotrifluoroborates, which can then be used in cross-coupling reactions, expands the strategic possibilities. organic-chemistry.org For example, the synthesis of potassium acyltrifluoroborates (KATs) and their subsequent reactions provide access to a diverse range of functionalized molecules. ethz.chchemrxiv.orgnih.govnih.govresearchgate.net The integration of this compound and related organotrifluoroborates into retrosynthetic analysis provides chemists with powerful tools for designing efficient and convergent synthetic routes to complex targets. The continued development of new reactions and a deeper understanding of their scope will undoubtedly lead to even more innovative applications in complex molecule synthesis. orgsyn.org
Exploration of New Reaction Classes and Mechanistic Paradigms
Beyond the well-established Suzuki-Miyaura cross-coupling, researchers are actively exploring new reaction classes where this compound can serve as a versatile reagent. This includes venturing into metal-free reaction conditions, which offer advantages in terms of cost and sustainability. An example of this is the metal-free chlorodeboronation reaction, which provides a direct method for the conversion of the styryltrifluoroborate to the corresponding styryl chloride. sigmaaldrich.com
Another area of investigation is the use of this compound in reactions catalyzed by metals other than palladium, such as copper or rhodium. nih.gov These metals can exhibit different reactivity profiles and may enable transformations that are not feasible with palladium catalysts. For instance, rhodium-catalyzed additions of organotrifluoroborates to aldehydes and other electrophiles are a known class of reactions that could be further explored with this compound. nih.gov
A deeper understanding of the reaction mechanisms is crucial for the development of new and improved synthetic methods. caltech.edu Mechanistic studies, often involving techniques like kinetic analysis, isotopic labeling, and computational modeling, can provide insights into the elementary steps of the catalytic cycle. For example, understanding the transmetalation step in Suzuki-Miyaura cross-coupling can lead to the design of more effective ligands and reaction conditions. The investigation of potential radical pathways or alternative catalytic cycles could open up entirely new paradigms for the reactivity of this compound. caltech.edu The discovery of novel reactivity will continue to expand the synthetic chemist's toolbox and solidify the importance of this versatile reagent.
Q & A
Q. What are the primary synthetic routes for preparing potassium styryltrifluoroborate, and how can purification challenges be mitigated?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or SN2 displacement reactions. For example, potassium bromomethyltrifluoroborate can react with alkoxides, but low solubility in organic solvents complicates purification. Continuous Soxhlet extraction has been employed to isolate high-purity products by separating inorganic byproducts . Optimization of stoichiometry (e.g., 3 equivalents of alkoxide) and reaction conditions (e.g., temperature control) is critical for scalability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound poses risks of acute toxicity (oral), severe skin corrosion, and eye damage. Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats) .
- Avoiding inhalation of dust/particulates (P264) and ensuring proper ventilation .
- Immediate medical consultation if ingested, with no induction of vomiting (P301 + P310) . Storage in airtight containers and disposal via approved waste facilities (P501) are also required .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
It serves as a stable organoboron reagent for forming C–C bonds with aryl halides. For instance, coupling with 2-nitro-6-bromopyridine yields nitro-substituted styrylpyridines in 51% yield using triethylamine as a base . Catalyst systems (e.g., Pd(PPh₃)₄) and solvent selection (THF or dioxane) significantly influence reaction efficiency .
Advanced Research Questions
Q. How do electronic and steric effects of substituents impact reaction yields and selectivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., nitro) on aryl halides reduce yields due to slower oxidative addition, as seen in the 51% yield for 2-nitro-6-styrylpyridine vs. 80% for 3-bromothiophene derivatives . Steric hindrance in ortho-substituted substrates further decreases efficiency, necessitating bulkier ligands or elevated temperatures .
Q. What mechanistic insights explain the enhanced reactivity of this compound compared to boronic acids?
Trifluoroborate salts exhibit superior stability against proto-deboronation and moisture, enabling broader substrate compatibility. In iminium-activation studies, trifluoroborates demonstrated higher reactivity in 1,4-additions compared to boronic acids, though enantioselectivity remained low (6% ee) without chiral auxiliaries .
Q. How can stereochemical outcomes be controlled in styryltrifluoroborate-mediated reactions?
Trans-selectivity is often achieved through base optimization. For example, tert-butylamine (t-BuNH₂) promotes retention of configuration in couplings with 3-bromothiophene, yielding trans-β-phenylvinylthiophene in 80% yield . Solvent polarity and Pd catalyst choice (e.g., PdCl₂(dppf)) further modulate stereoselectivity .
Q. How should researchers address contradictions in reported reaction yields across studies?
Discrepancies often arise from variations in:
- Base selection : Triethylamine vs. t-BuNH₂ alters reaction rates and byproduct formation .
- Catalyst loading : Higher Pd concentrations (2–5 mol%) improve yields but risk side reactions .
- Substrate purity : Trace moisture or oxygen degrades trifluoroborate stability, requiring rigorous drying . Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is recommended.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
